molecular formula C8H9BrN2O B7540217 4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide

4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide

Cat. No. B7540217
M. Wt: 229.07 g/mol
InChI Key: KMUZTGRHAQVKFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the pyrrole class of organic compounds and has a molecular formula of C8H8BrN2O.

Mechanism of Action

The mechanism of action of 4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide involves its interaction with various cellular targets such as proteins and enzymes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell cycle regulation. By inhibiting HDACs, 4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide can induce apoptosis and inhibit the growth of cancer cells. This compound has also been shown to modulate the activity of various signaling pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide depend on the specific research application. In cancer research, this compound has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of cancer cell growth. In neuroprotection research, 4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection. In anti-inflammatory research, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide in lab experiments is its potential as a therapeutic agent in various research fields. This compound has shown promising results in cancer treatment, neuroprotection, and anti-inflammatory activity. However, a limitation of using this compound in lab experiments is its potential toxicity and side effects. Further research is needed to determine the optimal dosage and administration route of 4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide to minimize toxicity and side effects.

Future Directions

There are several future directions for the research of 4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide. One direction is to further investigate its potential as a therapeutic agent in cancer treatment, neuroprotection, and anti-inflammatory activity. Another direction is to study its potential as a drug delivery system for targeted drug delivery. Additionally, further research is needed to determine the optimal dosage and administration route of 4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide to minimize toxicity and side effects.

Synthesis Methods

The synthesis of 4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide involves the reaction of 4-bromo-1H-pyrrole-2-carboxylic acid with prop-2-en-1-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure 4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide.

Scientific Research Applications

4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide has been studied for its potential as a therapeutic agent in various scientific research fields such as cancer treatment, neuroprotection, and anti-inflammatory activity. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection research, 4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In anti-inflammatory research, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.

properties

IUPAC Name

4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-2-3-10-8(12)7-4-6(9)5-11-7/h2,4-5,11H,1,3H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUZTGRHAQVKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC(=CN1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Allyl-4-bromo-1H-pyrrole-2-carboxamide

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